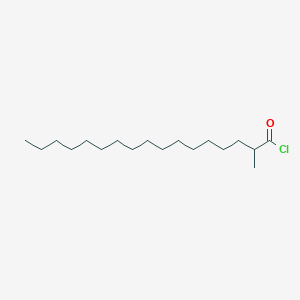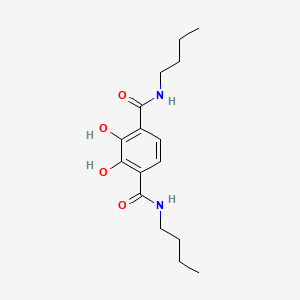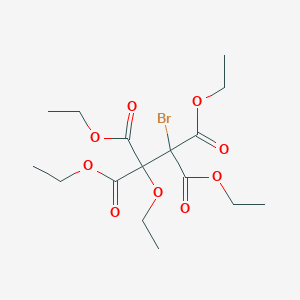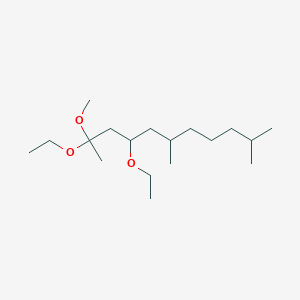
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane: is an organic compound with the molecular formula C16H34O3 This compound is characterized by the presence of ethoxy, methoxy, and dimethyl groups attached to an undecane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxy-2-methoxy-6,10-dimethylundecane typically involves multi-step organic reactions. The starting materials often include undecane derivatives, which undergo a series of functional group transformations to introduce the ethoxy, methoxy, and dimethyl groups. Common synthetic routes may involve:
Alkylation Reactions: Introduction of ethoxy and methoxy groups through alkylation reactions using appropriate alkyl halides and base catalysts.
Oxidation and Reduction: Selective oxidation and reduction steps to achieve the desired functional groups.
Substitution Reactions: Substitution of hydrogen atoms with ethoxy and methoxy groups using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts, solvents, and temperature control play crucial roles in the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace ethoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Diethoxy-2-methoxy-6,10-dimethylundecane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dimethoxy-6-methylpyridine: A compound with similar functional groups but a different backbone structure.
2,4-Dimethoxybenzaldehyde: Another compound with methoxy groups but different overall structure and properties.
Uniqueness
2,4-Diethoxy-2-methoxy-6,10-dimethylundecane is unique due to its specific combination of ethoxy, methoxy, and dimethyl groups on an undecane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
116121-06-3 |
|---|---|
分子式 |
C18H38O3 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
2,4-diethoxy-2-methoxy-6,10-dimethylundecane |
InChI |
InChI=1S/C18H38O3/c1-8-20-17(14-18(6,19-7)21-9-2)13-16(5)12-10-11-15(3)4/h15-17H,8-14H2,1-7H3 |
InChI 键 |
JEOCAJSCFOPWCK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC(C)CCCC(C)C)CC(C)(OC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
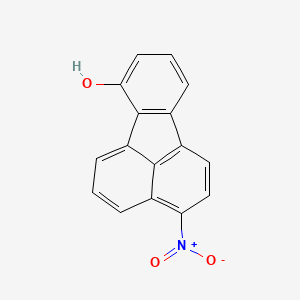


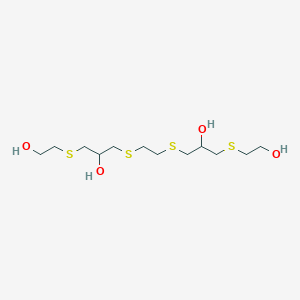


![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)
